An In-depth Technical Guide to the Physicochemical Properties of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. As an intermediate in the synthesis of various bioactive molecules, a thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.
Chemical Identity and Structure
The foundational attributes of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid are summarized in the table below, providing a clear identification of the compound.
| Identifier | Value |
| IUPAC Name | 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
| CAS Number | 217073-76-2[1] |
| PubChem CID | 4270263[1] |
| Molecular Formula | C₁₁H₉FN₂O₂[1] |
| Molecular Weight | 220.2 g/mol [1] |
| Canonical SMILES | CC1=C(C(=O)O)C=NN1C2=CC=C(C=C2)F |
| InChI Key | Not available |
Physicochemical Properties
A compilation of the available and predicted physicochemical data for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is presented below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Melting Point | 164-170 °C | [1] |
| Boiling Point | 407.0 ± 40.0 °C (Predicted) | [2] |
| Appearance | White powder | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Solubility | Data not available. Predicted to be sparingly soluble in water, with increased solubility in organic solvents and alkaline solutions. | |
| pKa | 3.36 ± 0.36 (Predicted for a similar compound) | [2] |
| LogP | Data not available. | |
| Storage Conditions | 0-8 °C | [1] |
Experimental Protocols
Determination of Melting Point
The melting point of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.
Solubility Determination
A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, and aqueous solutions of different pH) in a test tube and observing its dissolution with agitation. For quantitative analysis, a shake-flask method can be employed. An excess of the compound is added to a known volume of the solvent, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water-ethanol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.
Synthesis and Potential Biological Activity
General Synthesis Pathway
The synthesis of 1-aryl-5-methyl-1H-pyrazole-4-carboxylic acids typically involves a cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis. This process generally involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. A generalized workflow for the synthesis is depicted below.
Caption: Generalized synthetic workflow for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Potential Biological Activity and Signaling Pathway
Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] Many of these effects are attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][6] The signaling pathway of Celecoxib, a prominent pyrazole-containing COX-2 inhibitor, provides a relevant model for the potential mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Caption: Potential anti-inflammatory signaling pathway via COX-2 inhibition.
Conclusion
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid presents a scaffold of significant interest for the development of novel therapeutic agents. This guide has consolidated the available physicochemical data and provided a framework for its experimental characterization. The predicted properties and the known biological activities of related pyrazole derivatives underscore the potential of this compound in anti-inflammatory and other therapeutic areas. Further empirical studies are warranted to fully elucidate its properties and biological functions, which will be instrumental in unlocking its full potential in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1020722-93-3 CAS MSDS (1-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
